molecular formula C16H11N5 B5356313 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5356313
M. Wt: 273.29 g/mol
InChI Key: IGLHVFDIVVQYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the triazolopyrimidine family of compounds and has been found to exhibit a range of interesting biological activities. In

Mechanism of Action

The mechanism of action of 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of specific enzymes. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, this compound may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of studying 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its potent inhibitory activity against a range of enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, this compound can be toxic at high concentrations. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is the development of new derivatives of this compound with improved biological activities. Another area of interest is the study of the mechanism of action of this compound in more detail. This could lead to the identification of new targets for drug development. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases should be further explored.

Synthesis Methods

The synthesis of 7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-aminopyridine with 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione in the presence of a catalyst such as acetic acid. This reaction leads to the formation of the triazolopyrimidine ring system. The resulting compound can be purified by column chromatography or recrystallization.

Scientific Research Applications

7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its biological activities. It has been found to exhibit potent inhibitory activity against a range of enzymes such as tyrosine kinases, phosphodiesterases, and cyclooxygenases. This compound has also been shown to possess antitumor, antiviral, and anti-inflammatory properties.

Properties

IUPAC Name

7-phenyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-2-4-12(5-3-1)14-8-11-18-16-19-15(20-21(14)16)13-6-9-17-10-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLHVFDIVVQYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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